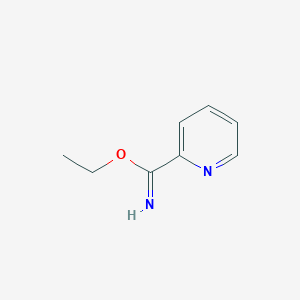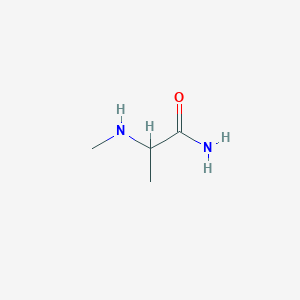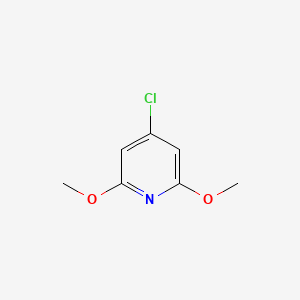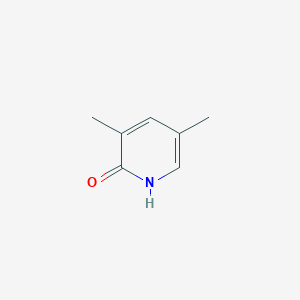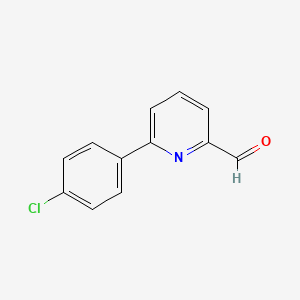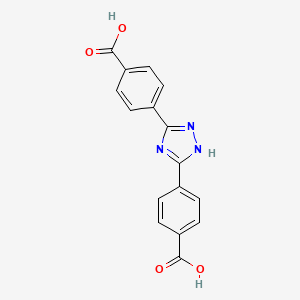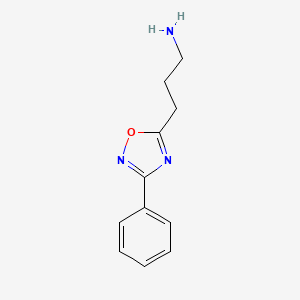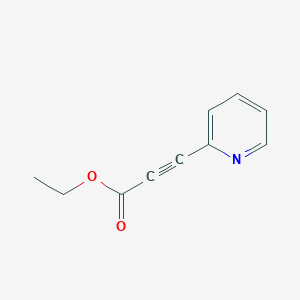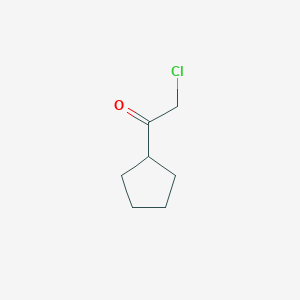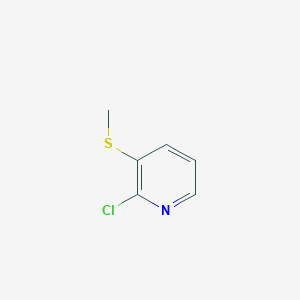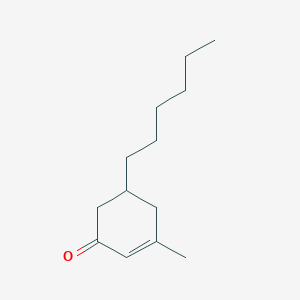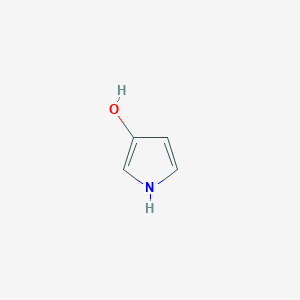
1H-Pyrrol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrol-3-ol is a chemical compound with the molecular formula C4H5NO . It is also known by other names such as 3-Hydroxypyrrole and 3-hydroxy-1H-pyrrole . The average mass of 1H-Pyrrol-3-ol is 83.089 Da and its monoisotopic mass is 83.037117 Da .
Synthesis Analysis
The synthesis of pyrroles, including 1H-Pyrrol-3-ol, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of a stable manganese complex in the absence of organic solvents to convert primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . A two-step protocol for the asymmetric synthesis of 1H-pyrrol-3 (2H)-one derivatives from 2,3-diketoesters has also been developed .Molecular Structure Analysis
The molecular structure of 1H-Pyrrol-3-ol consists of a five-membered ring with alternating single and double bonds, which makes it an aromatic compound . The presence of a nitrogen atom in the ring distinguishes it from other aromatic compounds like benzene .Physical And Chemical Properties Analysis
1H-Pyrrol-3-ol is a colorless volatile liquid that darkens readily upon exposure to air . It has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . Pyrrole is weakly basic, with a conjugate acid pKa of -3.8 .Safety And Hazards
Propriétés
Numéro CAS |
29212-57-5 |
|---|---|
Nom du produit |
1H-Pyrrol-3-ol |
Formule moléculaire |
C4H5NO |
Poids moléculaire |
83.09 g/mol |
Nom IUPAC |
1H-pyrrol-3-ol |
InChI |
InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-3,5-6H |
Clé InChI |
ZPOROQKDAPEMOL-UHFFFAOYSA-N |
SMILES |
C1=CNC=C1O |
SMILES canonique |
C1=CNC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



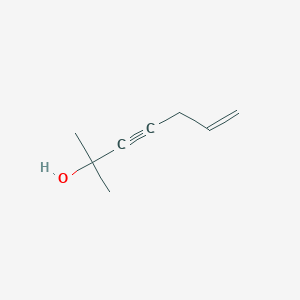
![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)
